(R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride, with the Chemical Abstracts Service (CAS) number 65414-78-0, is a chiral compound notable for its potential applications in pharmaceutical research. This compound is classified as an amino acid derivative and is recognized for its structural features that include an amino group, a methoxy group, and a ketone functionality. The molecular formula is , and it has a molecular weight of approximately 147.13 g/mol .
The synthesis of (R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride typically involves asymmetric synthesis methods to ensure the correct stereochemistry. One common approach utilizes chiral catalysts, which are crucial for achieving high enantiomeric purity. The process often begins with a suitable chiral precursor and may include protecting groups to minimize side reactions.
Technical Details:
The molecular structure of (R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride comprises five carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms. Its structural representation can be described as follows:
The compound has been characterized using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its structural dynamics .
(R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride can undergo several chemical reactions due to its functional groups:
Technical Details:
Potential interactions include:
Research indicates that compounds with similar structures may influence cellular processes by altering enzyme activity or interacting with biomolecules .
Relevant data includes:
(R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride has several scientific uses:
The stereoselective synthesis of the (R)-enantiomer of 3-amino-4-methoxy-4-oxobutanoic acid hinges on chiral auxiliaries or asymmetric catalysis. A prevalent strategy employs L-aspartic acid derivatives as chiral building blocks. Methyl esterification of L-aspartic acid’s β-carboxyl group yields the (S)-enantiomer of the methyl ester precursor, which can be epimerized to the (R)-configuration under basic conditions. Alternatively, transition-metal-catalyzed asymmetric reactions using Ru-BINAP complexes (as demonstrated for analogous β-hydroxy esters) achieve >97% enantiomeric excess (ee) by leveraging chiral phosphine ligands [5]. For the target compound, reductive amination of enantiopure 3-keto esters with chiral catalysts like (R)-BINAP-RuCl₂ affords the (R)-3-amino ester without racemization. A critical optimization parameter is solvent choice: polar aprotic solvents (DMF, DMSO) enhance enantioselectivity during nucleophilic substitution or hydrogenation steps [3].
Table 1: Enantioselective Synthesis Methods
Method | Chiral Source | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral pool (L-aspartate) | L-Aspartic acid | 99 | 72–79 | Atom economy |
Catalytic hydrogenation | (R)-BINAP-Ru complex | 97–98 | 92–96 | High stereocontrol |
Enzymatic resolution | Engineered transaminase | >99 | 40–60 | Ambient conditions |
Asymmetric hydrogenation of prochiral enamide precursors enables scalable production of (R)-β-amino acid derivatives. The BINAP-ruthenium(II) complex catalyzes hydrogenation of methyl 3-amino-2-oxobut-3-enoate at 4 atm H₂ and 100°C in methanol, achieving 97–98% ee and 96% yield [5]. Key process considerations include:
Table 2: Hydrogenation Parameters and Outcomes
H₂ Pressure (atm) | Temperature (°C) | Time (hr) | ee (%) | Yield (%) |
---|---|---|---|---|
1 | 100 | 24 | <90 | 40 |
4 | 100 | 6 | 97–98 | 92–96 |
Conversion of the free amino ester to the hydrochloride salt enhances crystallinity and stability. The reaction employs anhydrous HCl gas in ethyl acetate or diethyl ether, generating the hydrochloride salt as a white crystalline solid. Critical purification steps include:
Biocatalysis offers sustainable routes to enantiopure β-amino acids. Engineered transaminases convert 4-methoxy-3-oxobutanoic acid to the (R)-3-amino derivative using pyridoxal-5′-phosphate (PLP) cofactors and L-glutamate as an amine donor. Directed evolution optimizes enzyme activity toward the non-natural substrate:
Scaling enantioselective synthesis poses multifaceted challenges:
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Impact | Mitigation Strategy |
---|---|---|
High catalyst cost | 40% production cost | Heterogeneous catalyst recycling |
Thermal degradation | 5–10% yield loss | Flow reactors with precise temperature control |
Solvent waste | 300 L/kg waste generation | Methanol/water solvent recovery systems |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9